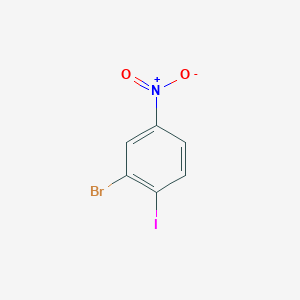

2-溴-1-碘-4-硝基苯

描述

Synthesis Analysis

The synthesis of 2-Bromo-1-iodo-4-nitrobenzene and its derivatives often involves halogenation and nitration reactions. For example, synthesis routes have been explored for related compounds such as 1-(2-Bromoethoxy)-4-nitrobenzene, serving as intermediates in pharmaceutical applications, highlighting the significance of bromo and nitro substitutions in aromatic compounds (Zhai Guang-xin, 2006).

Molecular Structure Analysis

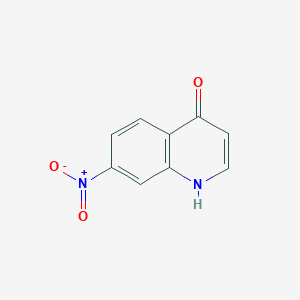

The molecular recognition between iodo and nitro groups can lead to the formation of symmetrical molecular ribbons, as demonstrated in complexes involving iodo and nitro compounds. These interactions are crucial for understanding the molecular structure of 2-Bromo-1-iodo-4-nitrobenzene (F. Allen et al., 1994).

Chemical Reactions and Properties

Studies on related bromo-nitrobenzene compounds in room temperature ionic liquids have revealed changes in reactivity, highlighting the influence of the solvent on the chemical behavior of such compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene, for instance, showcases the reactive nature of these compounds under specific conditions (S. Ernst et al., 2013).

Physical Properties Analysis

The crystalline structures of iodo-nitrobenzene derivatives, including those involving bromo and iodo substitutions, reveal the impact of halogen...halogen and NO2...NO2 interactions on the molecular arrangement. Such interactions are critical for determining the physical properties of these compounds (K. Merz, 2003).

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-iodo-4-nitrobenzene can be inferred from studies on halogen bonding and π-π interactions in similar compounds. The interplay between halogen bonding and π-π charge-transfer interactions significantly affects the chemical behavior of bromo- and iododinitrobenzene derivatives, demonstrating the complex nature of these interactions and their relevance to the chemical properties of such compounds (S. Rosokha & E. A. Loboda, 2015).

科学研究应用

Application 1: Hydrogenation of 1-Iodo-4-Nitrobenzene

- Summary of Application: This research involves the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode .

- Methods of Application: The researchers used Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using a spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .

- Results or Outcomes: The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 . With increasing operation time, a catalyst deactivation occurred which could only briefly compensate by an increase of the reaction temperature .

Application 2: Electrochemical Detection of Nitrobenzene

- Summary of Application: This research involves the synthesis of single-atom niobium-doped boron–carbon nitrogen nanotubes (SANb-BCN) for highly sensitive electrochemical detection of nitrobenzene (NB), an environmental pollutant .

- Methods of Application: The researchers synthesized SANb-BCN and utilized them to fabricate an electrochemical sensor for the detection of nitrobenzene . The Nb-BNC material modified on a glassy carbon electrode (GCE) showed an excellent electrochemical response behavior toward NB .

- Results or Outcomes: The SANb-BCN-modified GCE gave rise to a prominent NB reduction peak at 0.6 V, which was positively shifted by 120 mV from the NB reduction peak of the bare GCE . The NB peak current (55.74 mA) obtained using SANb-BCN/GCE was nearly 42-fold higher than that using the bare GCE (1.32 A), indicating that SANb-BCN/GCE is a highly sensitive electrochemical sensor for NB . An ultralow limit of detection (0.70 M, S/N 3) was also achieved .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

属性

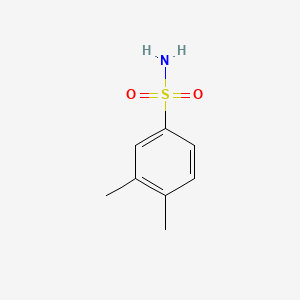

IUPAC Name |

2-bromo-1-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZKENURNQSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285912 | |

| Record name | 2-bromo-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-iodo-4-nitrobenzene | |

CAS RN |

7149-14-6 | |

| Record name | 7149-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)